N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Scientific Research Applications
Quinoline and Quinoxaline in Drug Discovery and Material Science
Biological Activities of Quinoline Alkaloids
Quinoline and quinazoline alkaloids are two important classes of N-based heterocyclic compounds that have garnered significant attention due to their diverse bioactivities. These compounds, along with their modified analogs, have shown a range of biological activities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, and anti-inflammatory effects. Notably, quinine and camptothecin are among the most renowned quinoline alkaloids for their antimalarial and anticancer properties, respectively, leading to advancements in drug development in these areas (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives have been extensively utilized as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. The incorporation of polar substituents enhances their adsorption and efficacy as corrosion inhibitors, highlighting their industrial significance beyond pharmaceutical applications (Verma et al., 2020).
Photocatalytic Degradation of Pollutants
Quinoline and its derivatives are also involved in the photocatalytic degradation of pollutants in water. Studies have shown that quinoline can be degraded by photocatalysis, which not only illustrates the compound's potential in environmental remediation but also sheds light on the complexity of its photocatalytic degradation pathways. This underscores the versatility of quinoline derivatives in addressing environmental concerns alongside their biological significance (Pichat, 1997).
Mechanism of Action
Target of Action
The primary targets of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide are currently unknown . This compound is a novel chemical entity and has gained much attention from researchers due to its unique properties
Mode of Action
As a novel compound, it is likely that it interacts with its targets in a unique way, leading to changes in cellular processes .
Biochemical Pathways
Given its unique structure, it is possible that it affects multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound .
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-29-18-8-6-5-7-15(18)22(26)23-12-11-14-13-16-17(27-2)9-10-19(28-3)20(16)24-21(14)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHEBPPDHBEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.